4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with a unique structure that includes a combination of aromatic rings, heterocycles, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Chlorination, hydroxylation, and methoxylation reactions are employed to introduce the chloro, hydroxy, and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: shares similarities with other tricyclic compounds that have aromatic rings and heterocycles.
Examples: Compounds with similar structures include tricyclic antidepressants and other heterocyclic compounds used in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C18H16ClN3O3S/c1-7-4-8(2)20-18-12(7)13-15(26-18)17(24)22-16(21-13)9-5-10(19)14(23)11(6-9)25-3/h4-6,16,21,23H,1-3H3,(H,22,24) |
InChI Key |
BMKNEEHTNAGZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC(=C(C(=C4)Cl)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.